2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole
CAS No.: 1797161-21-7
VCID: VC4867137
Molecular Formula: C12H10ClFN2O3S2
Molecular Weight: 348.79
* For research use only. Not for human or veterinary use.

Description |
2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole is a synthetic organic compound with potential applications in medicinal chemistry. Its structure comprises a thiazole ring, an azetidine moiety, and a sulfonyl group attached to a chlorinated and fluorinated phenyl group. The compound is recognized for its biological activity, particularly in the context of drug development. SynthesisThe synthesis of 2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole typically involves multi-step reactions starting from commercially available precursors. The synthesis pathway may include:
Biological ActivityResearch indicates that compounds similar to 2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole exhibit significant biological activities, including:
Molecular Modeling and Docking StudiesMolecular modeling techniques, including docking studies, are employed to predict the interaction between 2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole and biological targets. These studies help in understanding:
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CAS No. | 1797161-21-7 |
Product Name | 2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole |
Molecular Formula | C12H10ClFN2O3S2 |
Molecular Weight | 348.79 |
IUPAC Name | 2-[1-(3-chloro-4-fluorophenyl)sulfonylazetidin-3-yl]oxy-1,3-thiazole |
Standard InChI | InChI=1S/C12H10ClFN2O3S2/c13-10-5-9(1-2-11(10)14)21(17,18)16-6-8(7-16)19-12-15-3-4-20-12/h1-5,8H,6-7H2 |
Standard InChIKey | JYOJOJHGGNGCPG-UHFFFAOYSA-N |
SMILES | C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)F)Cl)OC3=NC=CS3 |
Solubility | not available |
PubChem Compound | 73168897 |
Last Modified | Aug 17 2023 |
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